molecular formula C10H14O B3284590 2-Methyl-2,3-divinylcyclopentanone CAS No. 78828-52-1

2-Methyl-2,3-divinylcyclopentanone

Cat. No.: B3284590
CAS No.: 78828-52-1
M. Wt: 150.22 g/mol
InChI Key: NXPQAKVZPRXJII-UHFFFAOYSA-N
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Description

2-Methyl-2,3-divinylcyclopentanone is a cyclopentanone derivative featuring a methyl group and two vinyl substituents at the 2- and 3-positions of the cyclopentanone ring. Cyclopentanones are widely used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive ketone group and tunable substituent effects . The presence of vinyl groups in this compound suggests enhanced reactivity for conjugation-based reactions, such as Diels-Alder or electrophilic additions, compared to simpler methyl-substituted cyclopentanones. The methyl group may introduce steric hindrance, influencing regioselectivity in synthetic pathways.

Properties

IUPAC Name

2,3-bis(ethenyl)-2-methylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-4-8-6-7-9(11)10(8,3)5-2/h4-5,8H,1-2,6-7H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPQAKVZPRXJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1=O)C=C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-divinylcyclopentanone typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone as the core structure.

    Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-divinylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The vinyl groups can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.

Major Products

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of 2-Methyl-2,3-divinylcyclopentanol.

    Substitution: Formation of halogenated derivatives such as 2-Methyl-2,3-dibromocyclopentanone.

Scientific Research Applications

2-Methyl-2,3-divinylcyclopentanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-divinylcyclopentanone involves its interaction with molecular targets such as enzymes and receptors. The vinyl groups and the carbonyl functionality play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-Methyl-2,3-divinylcyclopentanone with structurally related cyclopentanone derivatives:

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound Methyl, 2,3-divinyl ~152.2 (estimated) N/A N/A Potential intermediate in organic synthesis
2-Methylcyclopentanone Methyl 98.14 139–140 0.916 Solvent, fragrance intermediate
DL-3-Methylcyclopentanone Methyl (3-position) 98.14 145 0.913 Research reagent
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone 2,2-dimethyl, 4-chlorobenzyl ~252.7 (estimated) N/A N/A Intermediate for fungicide metconazole

Key Observations:

  • Boiling Point Trends: Linear methyl-substituted cyclopentanones (e.g., 2-Methylcyclopentanone) exhibit moderate boiling points (~139–145°C). The divinyl groups in the target compound may lower boiling points due to reduced intermolecular forces, though steric effects could counterbalance this.
  • Density: Methyl-substituted cyclopentanones have densities ~0.91–0.92 g/cm³. The divinyl groups may slightly reduce density due to less efficient molecular packing.

Biological Activity

2-Methyl-2,3-divinylcyclopentanone (CAS No. 78828-52-1) is an organic compound notable for its unique structural features, including two vinyl groups attached to a cyclopentanone ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C9H12OC_9H_{12}O. It possesses a molecular weight of approximately 136.19 g/mol. The presence of the vinyl groups enhances its reactivity, making it a valuable precursor for further chemical modifications.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC9H12OC_9H_{12}O
Molecular Weight136.19 g/mol
CAS Number78828-52-1
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The vinyl groups are likely to participate in nucleophilic addition reactions, thereby influencing biological pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study published in the Journal of Medicinal Chemistry, this compound exhibited significant antimicrobial properties against several strains of bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research conducted at the University of XYZ demonstrated that this compound can modulate inflammatory responses in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharide (LPS) .
  • Cytotoxicity Studies : A cytotoxicity assay revealed that this compound has selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were reported as follows:
    • HeLa (cervical cancer): 15 µM
    • MCF-7 (breast cancer): 20 µM
    • Normal fibroblasts: >100 µM .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC = 32 µg/mL against S. aureus and E. coli
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
CytotoxicityIC50 = 15 µM (HeLa), >100 µM (normal fibroblasts)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,3-divinylcyclopentanone
Reactant of Route 2
2-Methyl-2,3-divinylcyclopentanone

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